molecular formula C23H38Cl2N2O2 B12808179 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride CAS No. 28866-28-6

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride

Cat. No.: B12808179
CAS No.: 28866-28-6
M. Wt: 445.5 g/mol
InChI Key: QFTURHBUTBMVEL-UHFFFAOYSA-N
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Description

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride involves multiple steps. The process typically starts with the preparation of the core piperidinol structure, followed by the introduction of the azepinylmethyl and phenyl groups. The final step involves the acetylation and formation of the dihydrochloride salt. Common reagents used in these reactions include dichloromethane, ethyl acetate, and water .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques such as chromatography and crystallization is common in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity in the brain, which can influence mood, cognition, and behavior. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of GABAergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, acetate, dihydrochloride gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

28866-28-6

Molecular Formula

C23H38Cl2N2O2

Molecular Weight

445.5 g/mol

IUPAC Name

[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride

InChI

InChI=1S/C23H36N2O2.2ClH/c1-19-16-23(27-20(2)26,21-12-8-7-9-13-21)22(3,17-24(19)4)18-25-14-10-5-6-11-15-25;;/h7-9,12-13,19H,5-6,10-11,14-18H2,1-4H3;2*1H

InChI Key

QFTURHBUTBMVEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C.Cl.Cl

Origin of Product

United States

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